2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(2,4-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(2,4-dimethylphenyl)acetamide is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure This particular compound is characterized by the presence of a thiazole ring, a sulfanyl group, and a dimethylphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(2,4-dimethylphenyl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the thiazole intermediate with a suitable thiol reagent, such as thiourea or a thiol compound, under mild conditions.
Attachment of the Dimethylphenylacetamide Moiety: The final step involves the acylation of the thiazole-sulfanyl intermediate with 2,4-dimethylphenylacetyl chloride or a similar acylating agent in the presence of a base, such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding thioethers or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides, nucleophiles such as amines, and solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers and amines.
Substitution: Various thiazole derivatives.
Scientific Research Applications
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(2,4-dimethylphenyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its biological activity. It may exhibit antimicrobial, antifungal, or anticancer properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers and nanomaterials, with specific properties.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors, and its effects on cellular processes.
Industrial Applications: The compound may be used in the development of new chemical processes or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-phenylacetamide: Similar structure but lacks the dimethyl groups on the phenyl ring.
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide: Similar structure with only one methyl group on the phenyl ring.
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide: Similar structure with a methyl group in a different position on the phenyl ring.
Uniqueness
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(2,4-dimethylphenyl)acetamide is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity, biological activity, and physical properties. This structural feature may enhance its interaction with specific molecular targets and improve its efficacy in various applications.
Properties
IUPAC Name |
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(2,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS2/c1-9-3-4-11(10(2)7-9)15-12(16)8-18-13-14-5-6-17-13/h3-4,7H,5-6,8H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJCIDSZGHGNNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NCCS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.